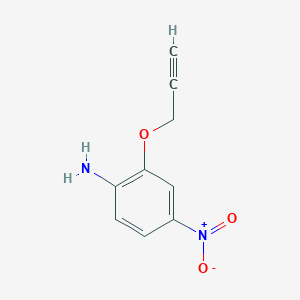
4-nitro-2-(2-propyn-1-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-2-(2-propyn-1-yloxy)aniline, also known as NPA, is a chemical compound that has been widely used in scientific research due to its unique properties. NPA is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been used in various applications, including as a building block for the synthesis of other compounds, as a reagent in organic chemistry, and as a probe for studying biological systems.
Wirkmechanismus
The mechanism of action of 4-nitro-2-(2-propyn-1-yloxy)aniline is not fully understood, but it is believed to act as a reversible inhibitor of various enzymes, including tyrosinase and acetylcholinesterase. 4-nitro-2-(2-propyn-1-yloxy)aniline has also been shown to inhibit the growth of various cancer cell lines, although the mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
4-nitro-2-(2-propyn-1-yloxy)aniline has been shown to have a range of biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis in cancer cells, and modulation of the immune system. 4-nitro-2-(2-propyn-1-yloxy)aniline has also been shown to have antioxidant properties and may have potential as a therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-nitro-2-(2-propyn-1-yloxy)aniline in lab experiments is its availability and relatively low cost compared to other compounds with similar properties. 4-nitro-2-(2-propyn-1-yloxy)aniline is also relatively stable and easy to handle, making it a convenient reagent for various applications. However, one limitation of using 4-nitro-2-(2-propyn-1-yloxy)aniline is its potential toxicity and the need for proper handling and disposal procedures.
Zukünftige Richtungen
There are many potential future directions for research involving 4-nitro-2-(2-propyn-1-yloxy)aniline. One area of interest is the development of 4-nitro-2-(2-propyn-1-yloxy)aniline-based materials for various applications, including drug delivery and sensing. Another area of interest is the investigation of the mechanism of action of 4-nitro-2-(2-propyn-1-yloxy)aniline and its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-nitro-2-(2-propyn-1-yloxy)aniline and its potential toxicity.
Synthesemethoden
The synthesis of 4-nitro-2-(2-propyn-1-yloxy)aniline involves a multi-step process that starts with the reaction of 4-nitroaniline with propargyl alcohol in the presence of a catalyst such as copper(I) iodide. This reaction yields 4-nitro-2-(2-propyn-1-yloxy)aniline as the final product. The synthesis of 4-nitro-2-(2-propyn-1-yloxy)aniline has been optimized to maximize yield and purity, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
4-nitro-2-(2-propyn-1-yloxy)aniline has been used in a variety of scientific research applications, including organic synthesis, materials science, and biology. In organic synthesis, 4-nitro-2-(2-propyn-1-yloxy)aniline has been used as a building block for the synthesis of other compounds, including pharmaceuticals and agrochemicals. In materials science, 4-nitro-2-(2-propyn-1-yloxy)aniline has been used as a precursor for the synthesis of metal-organic frameworks and other porous materials. In biology, 4-nitro-2-(2-propyn-1-yloxy)aniline has been used as a probe for studying protein-ligand interactions and enzyme activity.
Eigenschaften
IUPAC Name |
4-nitro-2-prop-2-ynoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h1,3-4,6H,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIOJTKLBQSEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC(=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(dibutylamino)-2-butyn-1-yl]-9H-fluoren-9-ol](/img/structure/B5087726.png)
![4-[4-(3-methoxyphenoxy)butyl]morpholine](/img/structure/B5087733.png)
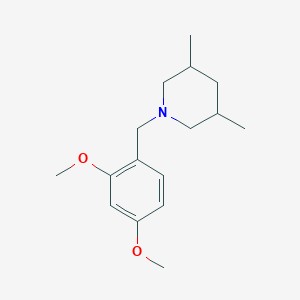
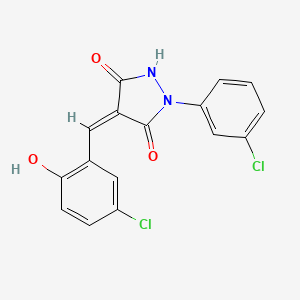
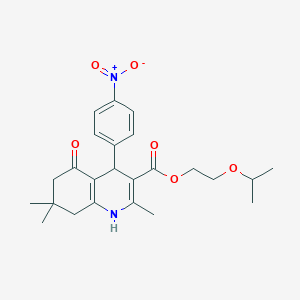
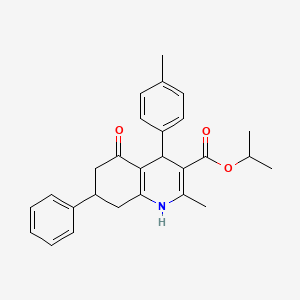
![5-bromo-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B5087767.png)
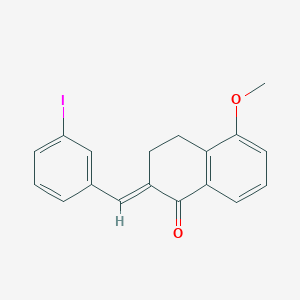
![4-(4-fluorophenyl)-1-[1-(2-phenylethyl)-4-piperidinyl]-1,2,3,6-tetrahydropyridine](/img/structure/B5087779.png)
![2-(4-bromophenyl)-1-[2-(1-piperidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5087786.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B5087793.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-isobutylphenyl)-1,3-thiazole hydrobromide](/img/structure/B5087805.png)
![N-(2-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5087812.png)